molecular formula C29H52N8O13 B609614 N-(NHS-PEG3)-N-bis(PEG3-azide) CAS No. 2182602-16-8

N-(NHS-PEG3)-N-bis(PEG3-azide)

Cat. No. B609614
M. Wt: 720.78
InChI Key: KTZGSTOKLAFFIN-UHFFFAOYSA-N
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Description

“N-(NHS-PEG3)-N-bis(PEG3-azide)” is also known as Azido-PEG3-NHS ester . It is a type of azide linker used in click chemistry. The azide group can react with alkynes such as BCN, DBCO, and Propargyl group via Click Chemistry to yield a stable triazole linkage . The NHS ester can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

The synthesis of “N-(NHS-PEG3)-N-bis(PEG3-azide)” involves the use of azide linkers in click chemistry . The azide group can react with alkynes such as BCN, DBCO, and Propargyl group via Click Chemistry to yield a stable triazole linkage . The NHS ester can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of “N-(NHS-PEG3)-N-bis(PEG3-azide)” is C13H20N4O7 . It has a molecular weight of 344.3 .


Chemical Reactions Analysis

“N-(NHS-PEG3)-N-bis(PEG3-azide)” is used in click chemistry, where the azide group can react with alkynes such as BCN, DBCO, and Propargyl group to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

“N-(NHS-PEG3)-N-bis(PEG3-azide)” has a molecular weight of 344.3 . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

Gene Delivery Vectors

One significant application of N-(NHS-PEG3)-N-bis(PEG3-azide) and similar compounds is in the field of gene delivery vectors. A study developed a block copolymer as a DNA carrier for hepatocytes. This polymer, synthesized with a terminal carboxylic group, was activated by N-hydroxysuccinimide (NHS) and conjugated with polyethylene glycol (PEG)-bis(amine). It demonstrated enhanced gene transfection efficiency, highlighting its potential in gene therapy (Lim, Yeom, & Park, 2000).

Bio-Orthogonal Coupling

Another vital application is in bio-orthogonal coupling techniques. A study described the synthesis of metal-coordinating ligands with hydrophilic PEG segments and terminal reactive groups of azide or aldehyde. These functionalities were crucial in bio-orthogonal coupling techniques applied on quantum dot (QD) surfaces, enabling the QDs to be used as carriers for in vivo imaging and delivery, demonstrating the versatility of PEG-azide-based compounds in creating multifunctional platforms (Zhan, Palui, Merkl, & Mattoussi, 2016).

Polymer Modification and Bioconjugation

The modification of polymers with PEG and subsequent bioconjugation is another prominent application. A study involved tethering PEG to poly(propylene fumarate) (PPF), enhancing biocompatibility and facilitating the coupling of bioactive molecules, such as peptides, to the polymer. This research demonstrates the potential of PEG-azide compounds in developing biocompatible materials with tailored properties (Jo, Engel, & Mikos, 2000).

Imaging and Diagnostic Tools

Compounds similar to N-(NHS-PEG3)-N-bis(PEG3-azide) are also utilized in developing imaging and diagnostic tools. A study focused on bioconjugate methods for labeling antibodies with positron-emitting radionuclides. The use of a PEG3 linker in these constructs impacted the pharmacokinetic performance, enhancing the metabolism and reducing nonspecific accumulation in background organs. This highlights the significance of such compounds in improving the performance of diagnostic agents (Guillou et al., 2021).

Future Directions

“N-(NHS-PEG3)-N-bis(PEG3-azide)” has potential applications in bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization . Its future directions could include further exploration of these applications and development of new methods for its synthesis and use.

Relevant Papers One of the relevant papers is “Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window” published in The Journal of Nuclear Medicine in December 2018 . This paper might provide more insights into the applications of “N-(NHS-PEG3)-N-bis(PEG3-azide)”.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N8O13/c30-34-32-4-10-42-16-22-48-25-19-45-13-7-36(8-14-46-20-26-49-23-17-43-11-5-33-35-31)6-12-44-18-24-47-21-15-41-9-3-29(40)50-37-27(38)1-2-28(37)39/h1-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGSTOKLAFFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N8O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(NHS-PEG3)-N-bis(PEG3-azide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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